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Introduction
CAL Fluor Red 610 is a fluorescent dye that serves as a robust tool for labeling

oligonucleotides used in a variety of molecular biology applications. With an absorption

maximum at 590 nm and an emission maximum at 610 nm, it fluoresces in the orange-red

region of the visible spectrum.[1][2] This makes it an excellent alternative for dyes like Texas

Red and ROX.[3][4] CAL Fluor Red 610 is particularly well-suited for use in real-time

quantitative PCR (qPCR) assays, often as a reporter dye in hydrolysis probes (e.g., TaqMan®

probes) and Molecular Beacons.[1] It can be effectively quenched by Black Hole Quencher® 2

(BHQ®-2).

A key advantage of the CAL Fluor dyes, including CAL Fluor Red 610, is that they are designed

for incorporation during oligonucleotide synthesis. This is achieved through the use of

phosphoramidite or Controlled Pore Glass (CPG) chemistries, which generally results in more

efficient and consistent labeling compared to post-synthesis conjugation methods. The unique

attachment chemistry also ensures that the final product is a single, well-defined isomer, which

simplifies purification and analysis.

These application notes provide detailed protocols for the labeling of oligonucleotides with CAL

Fluor Red 610 at the 5' and 3' termini, as well as internally. Additionally, it includes information

on the purification and quality control of the labeled oligonucleotides and their application in

qPCR.
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Data Presentation
Spectral and Physical Properties of CAL Fluor Red 610

Property Value Reference

Excitation Maximum (λabs) 590 nm

Emission Maximum (λem) 610 nm

Molar Extinction Coefficient (at

λabs)
108,000 M-1cm-1

Recommended Quencher BHQ®-2

Appearance Red solid

Estimated Oligonucleotide Labeling Efficiency with CAL
Fluor Red 610
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Labeling Method
Typical Coupling
Efficiency

Expected Final
Yield (Post-
Purification)

Factors Influencing
Yield

5' Labeling

(Phosphoramidite)

>99% (per cycle for

standard

phosphoramidites)

10-50%

Oligonucleotide length

and sequence,

synthesis scale,

success of

deprotection,

purification method

(e.g., HPLC, PAGE),

and handling.

3' Labeling (CPG)
N/A (Initiates

synthesis)
10-50%

Oligonucleotide length

and sequence,

synthesis scale,

success of

deprotection,

purification method

(e.g., HPLC, PAGE),

and handling.

Internal Labeling (dT

Phosphoramidite)

>99% (per cycle for

standard

phosphoramidites)

10-50%

Oligonucleotide length

and sequence,

synthesis scale,

success of

deprotection,

purification method

(e.g., HPLC, PAGE),

and handling.

Note: The final yield of a labeled oligonucleotide is highly variable and depends on several

factors. The coupling efficiency of the phosphoramidite chemistry itself is typically very high.

However, the overall yield is significantly impacted by the length and sequence of the

oligonucleotide, the scale of the synthesis, and the efficiency of the post-synthesis deprotection

and purification steps. The provided yield ranges are estimates for standard-length

oligonucleotides (20-40 bases) and can be lower for longer or more complex sequences.
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Experimental Protocols
5'-Labeling of Oligonucleotides using CAL Fluor Red 610
Phosphoramidite
This protocol describes the incorporation of CAL Fluor Red 610 at the 5'-terminus of an

oligonucleotide during standard solid-phase synthesis.

Materials:

CAL Fluor Red 610 Amidite

Standard DNA synthesis reagents and solvents (e.g., activator, capping reagents, oxidizer,

deblocking solution)

Anhydrous acetonitrile for phosphoramidite dissolution

DNA synthesizer

Controlled Pore Glass (CPG) solid support with the initial nucleoside

Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)

Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on a standard

DNA synthesizer using phosphoramidite chemistry.

Preparation of CAL Fluor Red 610 Amidite: Just prior to the final coupling step, dissolve the

CAL Fluor Red 610 Amidite in anhydrous acetonitrile to the concentration recommended by

the synthesizer manufacturer (typically 0.1 M).

5'-Coupling: In the final coupling cycle, introduce the dissolved CAL Fluor Red 610 Amidite to

the synthesizer. The synthesizer will perform the coupling reaction to attach the dye to the 5'-

hydroxyl group of the oligonucleotide.
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Cleavage and Deprotection:

After synthesis is complete, transfer the CPG support to a screw-cap vial.

Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).

Incubate at 60°C for 3 hours. Caution: Avoid using strong bases like concentrated

ammonia, as they can degrade the CAL Fluor Red 610 dye.

Allow the vial to cool to room temperature.

Filter the solution to separate the deprotected oligonucleotide from the CPG support.

Evaporate the supernatant to dryness using a vacuum centrifuge.

Purification:

Resuspend the dried, labeled oligonucleotide in a suitable buffer (e.g., 0.1 M TEAA or

sterile water).

Purify the labeled oligonucleotide using reverse-phase HPLC to separate the full-length,

labeled product from failure sequences and unlabeled oligonucleotides.

Quantification and Quality Control:

Measure the absorbance of the purified oligonucleotide at 260 nm (for the oligonucleotide)

and 590 nm (for CAL Fluor Red 610).

Calculate the concentration and labeling efficiency.

Verify the mass of the final product using mass spectrometry. The expected mass increase

due to the CAL Fluor Red 610 moiety is 636.69 Da.

3'-Labeling of Oligonucleotides using CAL Fluor Red 610
CPG
This protocol utilizes a solid support pre-derivatized with CAL Fluor Red 610 to synthesize an

oligonucleotide with the dye at the 3'-terminus.
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Materials:

CAL Fluor Red 610 CPG

Standard DNA synthesis reagents, solvents, and phosphoramidites

DNA synthesizer

Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)

Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

Synthesizer Setup: Pack a synthesis column with the appropriate amount of CAL Fluor Red

610 CPG for the desired synthesis scale.

Oligonucleotide Synthesis: Perform the oligonucleotide synthesis on a standard DNA

synthesizer, starting from the CAL Fluor Red 610 CPG. The first nucleoside phosphoramidite

will be coupled to the dye-derivatized support.

Cleavage and Deprotection:

Following the completion of the synthesis, transfer the CPG to a screw-cap vial.

Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).

Incubate at 60°C for 3 hours.

Cool the vial to room temperature.

Filter the solution to remove the CPG.

Evaporate the solution to dryness.

Purification:

Resuspend the crude labeled oligonucleotide in a suitable buffer.
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Purify using reverse-phase HPLC.

Quantification and Quality Control:

Determine the concentration by measuring the absorbance at 260 nm and 590 nm.

Confirm the identity and purity of the final product by mass spectrometry.

Internal Labeling of Oligonucleotides using CAL Fluor
Red 610 dT Phosphoramidite
This protocol describes the incorporation of CAL Fluor Red 610 at a specific internal thymidine

(T) position within an oligonucleotide sequence.

Materials:

CAL Fluor Red 610 dT Phosphoramidite

Standard DNA synthesis reagents, solvents, and phosphoramidites

DNA synthesizer

CPG solid support

Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 v/v)

Purification system (e.g., HPLC with a reverse-phase column)

Protocol:

Oligonucleotide Synthesis: Begin the synthesis of the oligonucleotide sequence on a

standard DNA synthesizer.

Preparation of CAL Fluor Red 610 dT Amidite: Dissolve the CAL Fluor Red 610 dT

Phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended

concentration.
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Internal Coupling: At the desired thymidine position in the sequence, introduce the dissolved

CAL Fluor Red 610 dT Amidite to the synthesizer for the coupling reaction.

Continue Synthesis: After the incorporation of the labeled dT, continue with the synthesis of

the remaining sequence.

Cleavage and Deprotection:

Once the synthesis is complete, transfer the CPG to a screw-cap vial.

Add the deprotection solution (2-Methoxyethylamine:Methanol, 1:3).

Incubate at 60°C for 3 hours.

Cool to room temperature and filter to remove the CPG.

Evaporate the supernatant to dryness.

Purification:

Resuspend the labeled oligonucleotide in an appropriate buffer.

Purify the product by reverse-phase HPLC.

Quantification and Quality Control:

Measure the absorbance at 260 nm and 590 nm to determine the concentration.

Verify the mass of the final product using mass spectrometry. The expected mass increase

for the internal CAL Fluor Red 610 dT modification is 1033.09 Da.

Mandatory Visualization
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Caption: Workflow for qPCR using a CAL Fluor Red 610 labeled probe.

Caption: Signaling mechanism of a Molecular Beacon probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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